Oleyl lactate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

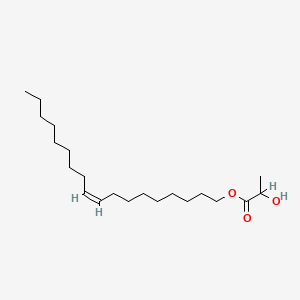

Oleyl lactate is a useful research compound. Its molecular formula is C21H40O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biotechnological Applications

Chain Elongation Processes

Oleyl lactate has been studied for its role in biotechnological processes, particularly in the extraction of medium-chain carboxylates (MCC) during lactate-based chain elongation. Research indicates that this compound can be used as a solvent in microbial fermentation processes to produce valuable carboxylates from renewable resources such as food waste and lactic acid .

In a comparative study, oleyl alcohol demonstrated higher extraction efficiency for certain carboxylates compared to sunflower oil, although both solvents showed similar biocompatibility with chain-elongating microbiomes. The extraction efficiency and specificity for n-caproate (nC6) were notably higher with sunflower oil, while oleyl alcohol favored n-butyrate (nC4) . This highlights the potential of this compound in optimizing bioprocesses for sustainable production.

Cosmetic Applications

Moisturizing Agent

this compound is recognized for its moisturizing properties and is commonly used in skin care formulations. It acts as an emollient, providing a smooth application and enhancing the spreadability of products on the skin . Clinical studies have shown that this compound can reduce transdermal moisture loss effectively, making it a suitable ingredient in formulations for patients with inflammatory skin diseases .

Formulation Benefits

In comparison to traditional moisturizers like petrolatum, this compound offers less stickiness and better spreadability without compromising on moisture retention. Its use in various cosmetic products such as lotions, creams, and lip balms has been documented, indicating its versatility and effectiveness as a cosmetic ingredient .

Pharmaceutical Applications

Drug Delivery Systems

this compound's properties also lend themselves to pharmaceutical applications, particularly in drug delivery systems. Its ability to enhance the solubility of hydrophobic drugs makes it a valuable excipient in formulating oral and topical medications. Research into its use as a carrier for active pharmaceutical ingredients (APIs) shows promising results, particularly in improving bioavailability .

Reactive Extraction Processes

In chemical engineering contexts, this compound has been utilized in reactive extraction processes for lactic acid recovery. Studies indicate that it can effectively facilitate the back extraction of lactic acid from aqueous solutions when used with quaternary ammonium salts . This application is crucial in bioprocessing industries where lactic acid is a key intermediate.

Summary Table of Applications

Case Studies

- Bioconversion of Food Waste : A study demonstrated the use of this compound in a continuous bioreactor setup where food waste was converted into MCCs. The results indicated that this compound facilitated efficient extraction while maintaining microbial viability .

- Skin Care Formulations : Clinical trials involving patients with dry skin conditions showed significant improvement when using moisturizers containing this compound compared to those without it. The study highlighted its effectiveness as a skin barrier enhancer .

- Lactic Acid Recovery : Research focusing on the recovery of lactic acid using this compound revealed high recovery rates under optimized conditions, showcasing its potential in industrial applications where lactic acid is a valuable commodity .

Propiedades

Número CAS |

42175-36-0 |

|---|---|

Fórmula molecular |

C21H40O3 |

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

[(Z)-octadec-9-enyl] 2-hydroxypropanoate |

InChI |

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10- |

Clave InChI |

VKPCTXYZANSYRP-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCCOC(=O)C(C)O |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.